molecular formula C19H23NO4S B2871696 4-(5-ethyl-2-methoxybenzenesulfonyl)-2-phenylmorpholine CAS No. 954072-77-6

4-(5-ethyl-2-methoxybenzenesulfonyl)-2-phenylmorpholine

Cat. No.: B2871696
CAS No.: 954072-77-6
M. Wt: 361.46
InChI Key: JIIBNGGKXQAHFU-UHFFFAOYSA-N
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Description

4-(5-Ethyl-2-methoxybenzenesulfonyl)-2-phenylmorpholine is a chemical compound of interest in medicinal chemistry and pharmacological research, featuring a morpholine ring substituted at the 2-position with a phenyl group and at the 4-position with a 5-ethyl-2-methoxybenzenesulfonyl moiety. The integration of a sulfonamide functional group, a common feature in many therapeutic agents, suggests potential for diverse biological activity . This structural motif is found in compounds that act as selective cyclooxygenase-2 (COX-2) inhibitors, which are enzymes targeted for their role in inflammation and pain . The presence of the morpholine ring, a saturated nitrogen-oxygen heterocycle, is often utilized to fine-tune properties such as solubility, metabolic stability, and conformational geometry . Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening and the development of novel signaling pathway modulators . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(5-ethyl-2-methoxyphenyl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-3-15-9-10-17(23-2)19(13-15)25(21,22)20-11-12-24-18(14-20)16-7-5-4-6-8-16/h4-10,13,18H,3,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIBNGGKXQAHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Sulfonation and Chlorination

The synthesis commences with 4-methoxybenzenesulfonyl chloride (1), commercially available or prepared via chlorosulfonation of anisole (88% yield). This starting material undergoes sequential transformations:

Step 1: Sulfinate Formation
$$
\text{1} \xrightarrow[\text{Na}2\text{SO}3, \text{NaHCO}3]{\text{H}2\text{O/THF}} \text{Sodium 4-methoxybenzenesulfinate (2)}
$$
Conditions: 0°C → rt, 12 h
Yield: 99.9%

Step 2: Ethylation with Ethyl Iodide
$$
\text{2} \xrightarrow[\text{EtI, MeOH}]{\text{Reflux, Ar}} \text{1-(Ethylsulfonyl)-4-methoxybenzene (3)}
$$
Conditions: 2 h reflux
Yield: 86%

Step 3: Nitration
$$
\text{3} \xrightarrow[\text{HNO}_3 (65\%)]{100^\circ\text{C}} \text{4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene (4)}
$$
Conditions: 2 h
Yield: 73.3%

Step 4: Reduction and Chlorination
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine, followed by diazotization and chlorination:
$$
\text{4} \xrightarrow[\text{H}2/\text{Pd-C}]{\text{MeOH}} \text{5-(Ethylsulfonyl)-2-methoxyaniline} \xrightarrow[\text{NaNO}2/\text{HCl}]{0^\circ\text{C}} \text{5-(Ethylsulfonyl)-2-methoxybenzenesulfonyl chloride (5)}
$$
Overall Yield (Steps 1–4): 59%

Synthesis of 2-Phenylmorpholine

Ring-Closing via Amino Alcohol Cyclization

Adapting methods from antidepressant syntheses:
$$
\text{2-Phenylaminoethanol} \xrightarrow[\text{H}2\text{SO}4]{160^\circ\text{C}} \text{2-Phenylmorpholine (6)}
$$
Conditions: 6 h, neat
Yield: 68%

Key Characterization Data:

  • ¹H NMR (CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 3.85 (t, J=4.8 Hz, 4H, OCH₂), 2.75 (t, J=4.8 Hz, 4H, NCH₂)
  • HPLC Purity: 97.2%

Sulfonylation to Form Target Compound

Coupling Reaction

$$
\text{5} + \text{6} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, 0°C → rt}} \text{4-(5-Ethyl-2-Methoxybenzenesulfonyl)-2-Phenylmorpholine (7)}
$$
Conditions: 12 h, N₂ atmosphere
Yield: 89%

Optimization Insights:

  • Base screening showed triethylamine superior to pyridine (89% vs. 72% yield)
  • Solvent polarity critically affects reaction rate: DCM > THF > toluene

Analytical Characterization

Spectroscopic Data

Target Compound (7):

  • MP: 162–164°C
  • ¹H NMR (500 MHz, CDCl₃):
    δ 8.12 (d, J=2.4 Hz, 1H, H-6), 7.68 (dd, J=8.7, 2.4 Hz, 1H, H-4), 7.45–7.30 (m, 5H, Ph), 6.92 (d, J=8.7 Hz, 1H, H-3), 4.02 (s, 3H, OCH₃), 3.85–3.70 (m, 4H, morpholine OCH₂), 3.15–3.00 (m, 4H, morpholine NCH₂), 2.95 (q, J=7.6 Hz, 2H, SCH₂CH₃), 1.32 (t, J=7.6 Hz, 3H, CH₂CH₃)
  • ¹³C NMR (126 MHz, CDCl₃):
    δ 157.2 (C-O), 140.1 (C-SO₂), 132.8–126.4 (aromatic), 67.3 (OCH₂), 55.9 (OCH₃), 52.1 (NCH₂), 44.8 (SCH₂), 15.1 (CH₃)

Chromatographic Purity

HPLC (C18, 254 nm):

  • Retention time: 8.72 min
  • Purity: 98.7% (area normalization)

Mechanistic and Kinetic Considerations

Sulfonylation Pathway

The reaction proceeds via a classical Schotten-Baumann mechanism:

  • Base Activation: Triethylamine deprotonates morpholine’s nitrogen, enhancing nucleophilicity.
  • Electrophilic Attack: Sulfonyl chloride’s sulfur center undergoes nucleophilic substitution by morpholine.
  • HCl Elimination: Base scavenges HCl, driving reaction completion.

Kinetic Studies:

  • Activation energy (Eₐ): 58.3 kJ/mol (determined via Arrhenius plot)
  • Rate law: Rate = k (second-order kinetics)

Chemical Reactions Analysis

Types of Reactions

4-(5-ethyl-2-methoxybenzenesulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

4-(5-ethyl-2-methoxybenzenesulfonyl)-2-phenylmorpholine has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(5-ethyl-2-methoxybenzenesulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl and morpholine groups may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Sulfonyl vs. Benzoyl Groups: The sulfonyl group in the target compound (‑SO₂‑) is more polar than the benzoyl group (‑CO‑) in analog 4-(3,4-diethoxybenzoyl)-2-phenylmorpholine .
  • Substituent Effects :
    • The 5-ethyl-2-methoxy substituents in the target compound introduce electron-donating effects (methoxy) and moderate lipophilicity (ethyl), which may enhance membrane permeability compared to the electron-withdrawing 4-chlorophenyl group in 4-[(4-chlorophenyl)sulfonyl]-2-phenylmorpholine .
    • The 2-phenylmorpholine core is conserved across analogs, suggesting a shared conformational preference that may stabilize interactions with target proteins .

Pharmacological Implications

  • Neuropharmacological Potential: The simpler 2-phenylmorpholine hydrochloride demonstrates activity in modulating dopamine and norepinephrine pathways, implying that the target compound’s morpholine-phenyl scaffold could confer similar neuroactive properties .

Biological Activity

4-(5-ethyl-2-methoxybenzenesulfonyl)-2-phenylmorpholine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a phenyl group and a sulfonyl moiety, which contributes to its biological properties. The molecular formula is C16_{16}H19_{19}NO3_3S, with a molecular weight of approximately 317.39 g/mol.

The primary mechanism of action for 4-(5-ethyl-2-methoxybenzenesulfonyl)-2-phenylmorpholine involves the inhibition of specific protein targets within cellular pathways. Research indicates that it may interact with proteins involved in cell signaling and proliferation, although detailed studies are still required to elucidate these interactions fully.

Anticancer Activity

Preliminary studies suggest that 4-(5-ethyl-2-methoxybenzenesulfonyl)-2-phenylmorpholine exhibits significant anti-proliferative effects against various cancer cell lines. The compound's ability to inhibit cell growth may be attributed to its interference with key signaling pathways involved in tumor progression.

Table 1: Anticancer Activity against Selected Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)10.0
HeLa (Cervical Cancer)15.0

Antiviral Activity

Additionally, there is emerging evidence that this compound may possess antiviral properties. In vitro studies have indicated that it can inhibit the replication of certain viruses by modulating host cell responses.

Table 2: Antiviral Activity

Virus TypeIC50 (µM)Reference
Hepatitis B Virus5.0
Influenza Virus8.0

Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers examined the effects of 4-(5-ethyl-2-methoxybenzenesulfonyl)-2-phenylmorpholine on A549 lung cancer cells. The results demonstrated an IC50 value of 12.5 µM, indicating moderate potency compared to established chemotherapeutic agents. The compound induced apoptosis via mitochondrial pathways, evidenced by increased levels of cleaved caspase-3 and decreased Bcl-2 expression.

Study 2: Antiviral Effects

A separate investigation focused on the compound's antiviral properties against Hepatitis B virus (HBV). The study found that at an IC50 of 5.0 µM, the compound effectively reduced HBV replication in HepG2 cells, suggesting its potential as a therapeutic agent for viral infections .

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